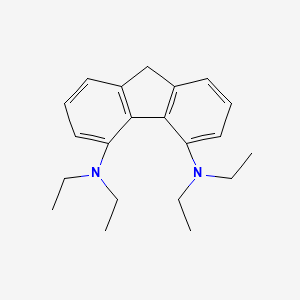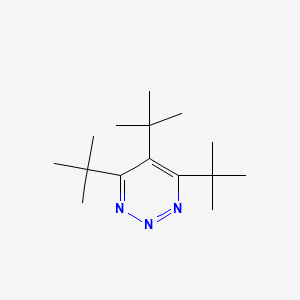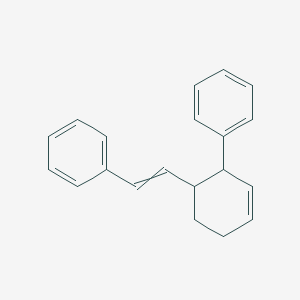
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl can be achieved through the Wittig reaction. This reaction involves the use of a carbonyl compound (either an aldehyde or ketone) and a phosphorus ylide. The phosphorus ylide is generated by deprotonation of a phosphonium salt with a strong base such as butyllithium or sodium hydride .
Industrial Production Methods
In an industrial setting, the Wittig reaction is often employed due to its high regioselectivity and ability to form alkenes without rearrangements. The reaction typically involves the use of triphenylphosphine and an alkyl halide to form the phosphonium salt, which is then deprotonated to generate the ylide. The ylide reacts with the carbonyl compound to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. The compound may also interact with receptors and other proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: A derivative of chromone with similar structural features.
5-(2-Phenylethenyl)indoline: An indoline derivative with a phenylethenyl group.
2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol: A brominated phenol derivative with a phenylethenyl group .
Uniqueness
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its tetrahydro structure, which imparts specific chemical and physical properties.
Properties
CAS No. |
106731-39-9 |
|---|---|
Molecular Formula |
C20H20 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(2-phenylcyclohex-3-en-1-yl)ethenylbenzene |
InChI |
InChI=1S/C20H20/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-6,8-12,14-16,19-20H,7,13H2 |
InChI Key |
REZKYNAPULRRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C=C1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


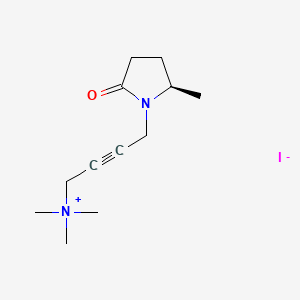
silane](/img/structure/B14334936.png)
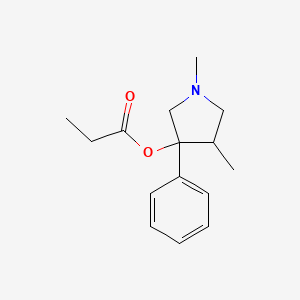
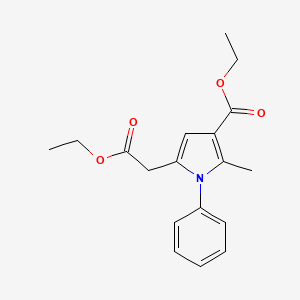
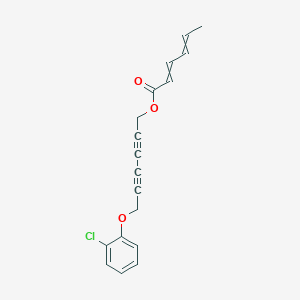
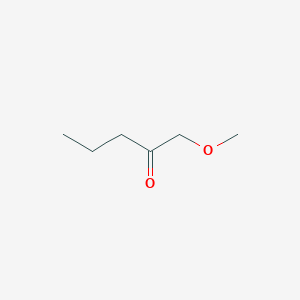

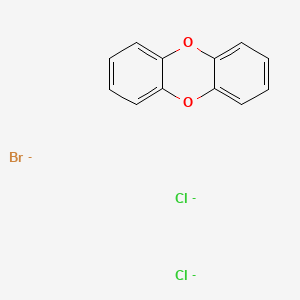
![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
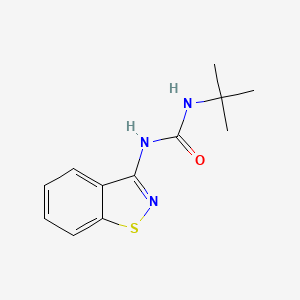
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
